molecular formula C₃₁H₃₇NO₃ B016099 (E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene CAS No. 177748-19-5

(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene

Cat. No. B016099
M. Wt: 471.6 g/mol
InChI Key: CTLSGPNTAAJWSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, an ethoxy group, a dimethylamino group, and a trimethylacetoxy group. These groups are likely to confer specific chemical properties to the compound, such as polarity, reactivity, and potential for forming hydrogen bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains three phenyl rings, which are likely to contribute to the compound’s rigidity and planarity. The presence of the ethoxy and dimethylamino groups suggests that the compound might have some degree of polarity .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the ethoxy group might undergo nucleophilic substitution reactions, while the dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

[4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO3/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)34-22-21-32(5)6)25-15-19-27(20-16-25)35-30(33)31(2,3)4/h8-20H,7,21-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLSGPNTAAJWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399245
Record name (E)-1-[4-[2-(N,N-DIMETHYLAMINO)ETHOXY]PHENYL]-1-[4-(TRIMETHYLACETOXY)PHENYL]-2-PHENYLBUT-1-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene

CAS RN

177748-19-5
Record name (E)-1-[4-[2-(N,N-DIMETHYLAMINO)ETHOXY]PHENYL]-1-[4-(TRIMETHYLACETOXY)PHENYL]-2-PHENYLBUT-1-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene

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